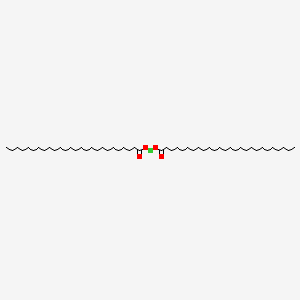

Barium dihexacosanoate

説明

ジヘキサコサノ酸バリウムは、バリウム塩のクラスに属する化学化合物です。バリウムイオンとジヘキサコサノ酸イオンの結合によって形成されます。 バリウムはアルカリ土類金属であり、その化合物は高い反応性とさまざまな分野における多様な用途で知られています .

特性

CAS番号 |

98978-64-4 |

|---|---|

分子式 |

C52H102BaO4 |

分子量 |

928.7 g/mol |

IUPAC名 |

barium(2+);hexacosanoate |

InChI |

InChI=1S/2C26H52O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28;/h2*2-25H2,1H3,(H,27,28);/q;;+2/p-2 |

InChIキー |

XBOIQDRVJFRECB-UHFFFAOYSA-L |

正規SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |

製品の起源 |

United States |

準備方法

合成経路と反応条件

ジヘキサコサノ酸バリウムは、塩化バリウムとヘキサコサノ酸の反応によって合成できます。この反応は通常、水性媒体中で行われ、塩化バリウムを水に溶解し、次にヘキサコサノ酸と反応させてジヘキサコサノ酸バリウムを形成します。 反応条件には、目的の化合物が完全に生成されるように、温度とpHを制御することが含まれます .

工業生産方法

工業的な設定では、ジヘキサコサノ酸バリウムは、塩化バリウムとヘキサコサノ酸を制御された条件下で混合する大型反応器を使用して製造されます。次に、混合物をろ過および精製処理にかけ、高純度のジヘキサコサノ酸バリウムを得ます。 最終製品は乾燥させてさまざまな用途向けに包装されます .

化学反応の分析

科学研究アプリケーション

ジヘキサコサノ酸バリウムは、以下を含むいくつかの科学研究用途を持っています。

化学: さまざまな化学反応および合成プロセスにおける試薬として使用されます。

生物学: この化合物は、生物系への潜在的な影響と生物学的分子との相互作用について研究されています。

医学: ジヘキサコサノ酸バリウムは、医療画像および診断手順における潜在的な使用について調査されています。

科学的研究の応用

Material Science

Barium dihexacosanoate is primarily studied for its role as a surfactant and stabilizer in the formulation of advanced materials. Its long-chain fatty acid structure contributes to unique properties that are beneficial in various applications:

- Nanoparticle Stabilization : this compound is utilized to stabilize nanoparticles in colloidal systems. The compound's hydrophobic tail aids in preventing agglomeration of nanoparticles, which is crucial for maintaining their functional properties in applications such as catalysis and drug delivery.

- Polymer Composites : In polymer science, this compound can be incorporated into polymer matrices to enhance mechanical properties. The compound improves the thermal stability and elasticity of polymers, making them suitable for high-performance applications.

Nanotechnology

The unique properties of this compound make it a candidate for various nanotechnological applications:

- Self-Assembly Processes : Due to its amphiphilic nature, this compound can facilitate self-assembly processes in creating nanostructured materials. This property is exploited in developing nanocarriers for drug delivery systems, where controlled release of therapeutic agents is essential.

- Thin Films and Coatings : The compound can be used to produce thin films with specific surface properties. These films are applicable in sensors, electronics, and protective coatings due to their enhanced barrier properties and resistance to environmental degradation.

Biomedical Research

In the biomedical field, this compound shows promise due to its biocompatibility and potential therapeutic effects:

- Drug Delivery Systems : Research indicates that this compound can be utilized in formulating drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs. Its ability to form micelles allows for improved encapsulation efficiency of hydrophobic drugs.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens. This property could be harnessed for developing antimicrobial coatings or treatments for infections.

Case Study 1: Nanoparticle Stabilization

A study demonstrated the effectiveness of this compound as a stabilizing agent for silver nanoparticles. The results indicated that the compound significantly reduced particle agglomeration, leading to enhanced catalytic activity in chemical reactions.

Case Study 2: Drug Delivery

In a controlled release study, this compound was used to formulate a drug delivery system for an anti-cancer drug. The findings revealed that the compound improved the release profile of the drug over time, enhancing its therapeutic efficacy while minimizing side effects.

作用機序

類似の化合物との比較

類似の化合物

ジヘキサコサノ酸バリウムは、以下のような他のバリウム塩と比較することができます。

硫酸バリウム: 医療画像における造影剤として使用されます。

塩化バリウム: 実験室および工業用途で一般的に使用されます。

硝酸バリウム: 花火で使用され、酸化剤として使用されます.

独自性

ジヘキサコサノ酸バリウムは、その特定の化学構造と特性によりユニークであり、研究と業界における特殊な用途に適しています。 さまざまな化学反応を起こす能力と生物系との相互作用は、他のバリウム化合物とは異なります.

類似化合物との比較

Similar Compounds

Barium dihexacosanoate can be compared with other barium salts, such as:

Barium sulfate: Used as a contrast agent in medical imaging.

Barium chloride: Commonly used in laboratory and industrial applications.

Barium nitrate: Used in pyrotechnics and as an oxidizing agent.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for specialized applications in research and industry. Its ability to undergo various chemical reactions and its interactions with biological systems set it apart from other barium compounds .

生物活性

Barium dihexacosanoate, a barium salt of hexacosanoic acid, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, antioxidant capabilities, and other relevant biological effects.

Chemical Structure and Properties

This compound is characterized by the presence of a long-chain fatty acid (hexacosanoic acid) linked to barium ions. The chemical formula can be represented as . This structure contributes to its solubility and interaction with biological membranes, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogenic microorganisms. The compound has shown effectiveness against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 0.5 |

| Staphylococcus aureus | 18 | 0.3 |

| Klebsiella pneumoniae | 12 | 0.8 |

| Salmonella typhi | 14 | 0.6 |

The data indicates that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (mg/mL) |

|---|---|

| DPPH Scavenging | 0.75 |

| ABTS Scavenging | 0.65 |

| Ferric Reducing | 0.80 |

The IC50 values indicate the concentration required to inhibit 50% of the free radicals in each assay. Lower values suggest stronger antioxidant activity.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A recent study published in Molecules assessed the antimicrobial activity of various long-chain fatty acids, including this compound. The results demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, making it a candidate for further development in antimicrobial therapies .

- Antioxidant Potential : Another study focused on the antioxidant capacity of this compound using various assays such as DPPH and ABTS. The findings revealed that the compound possesses strong radical scavenging abilities, comparable to known antioxidants like ascorbic acid .

- Toxicological Assessment : Research examining the safety profile of this compound indicated low toxicity levels in vitro, suggesting that it could be safely utilized in pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for barium dihexacosanoate, and how can purity be optimized during preparation?

- Methodological Answer: this compound is typically synthesized via salt metathesis, where hexacosanoic acid reacts with a barium precursor (e.g., barium hydroxide). Key steps include stoichiometric control, solvent selection (e.g., ethanol or toluene), and reflux conditions. Purity optimization involves post-synthesis recrystallization and characterization via Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate binding and thermogravimetric analysis (TGA) to assess residual solvents .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹³C and ¹H) identifies structural integrity, while X-ray diffraction (XRD) confirms crystalline phase purity. Gas chromatography-mass spectrometry (GC-MS) detects organic impurities, and high-performance liquid chromatography (HPLC) quantifies fatty acid residues. Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. How does the thermal stability of this compound compare to shorter-chain barium carboxylates?

- Methodological Answer: Thermal stability is assessed via differential scanning calorimetry (DSC) and TGA. This compound exhibits higher decomposition temperatures (>250°C) compared to shorter-chain analogs due to stronger van der Waals interactions in the alkyl chain. Comparative studies require controlled heating rates (e.g., 10°C/min) under inert atmospheres to avoid oxidation artifacts .

Advanced Research Questions

Q. How can experimental designs be optimized to study the phase transitions of this compound in thin-film applications?

- Methodological Answer: Use Langmuir-Blodgett techniques to prepare monolayers, coupled with grazing-incidence XRD (GI-XRD) to monitor in-situ structural changes. Variable-temperature atomic force microscopy (AFM) can resolve nanoscale morphological shifts. Replicate experiments under varying humidity levels to isolate environmental effects .

Q. What strategies resolve discrepancies in reported solubility data for this compound across solvent systems?

- Methodological Answer: Conduct a systematic review of solvent polarity (e.g., Hansen solubility parameters) and temperature-dependent solubility profiles. Use UV-Vis spectroscopy with calibrated calibration curves for quantification. Address inconsistencies by standardizing solvent purity (e.g., anhydrous vs. hydrated solvents) and equilibration times .

Q. Which computational methods are suitable for modeling the supramolecular assembly of this compound in colloidal systems?

- Methodological Answer: Molecular dynamics (MD) simulations with force fields (e.g., CHARMM or AMBER) can model alkyl chain packing and barium-carboxylate coordination. Pair distribution function (PDF) analysis of experimental XRD data validates simulation outcomes. Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches elucidate electronic interactions at metal-carboxylate interfaces .

Q. How can researchers address conflicting data on the catalytic activity of this compound in esterification reactions?

- Methodological Answer: Re-evaluate reaction conditions (e.g., substrate ratios, temperature, and catalyst loading) using design of experiments (DoE) frameworks like factorial design. Characterize catalyst surfaces pre- and post-reaction via X-ray photoelectron spectroscopy (XPS) to detect barium leaching or phase changes. Compare results with control reactions lacking the catalyst .

Methodological Notes

- Data Validation : Cross-reference experimental results with computational models (e.g., density functional theory for binding energies) to ensure consistency .

- Reproducibility : Document synthesis parameters (e.g., stirring rates, cooling gradients) in detail, adhering to guidelines for experimental reporting .

- Literature Gaps : Prioritize studies comparing this compound with transition-metal carboxylates to identify unique properties driven by barium’s large ionic radius and low electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。